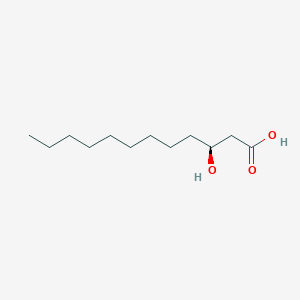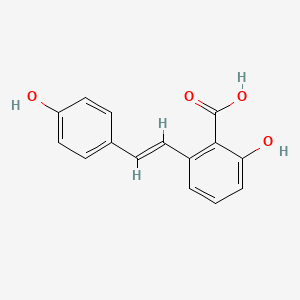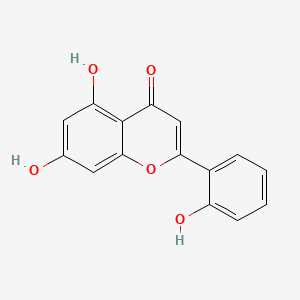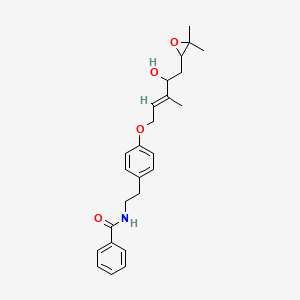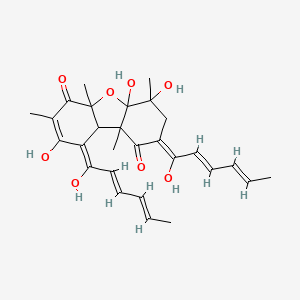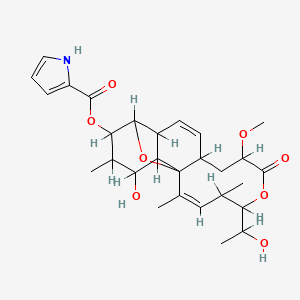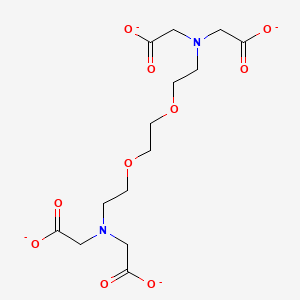![molecular formula C18H20N4O6 B1233827 methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate](/img/structure/B1233827.png)
methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate
概要
説明
- 化合物「1069C」は、特定の遺伝子変異体を指し、遺伝子に関連しています。具体的には、DNA配列の1069番目の位置でのヌクレオチド変化に対応します。
- この変異体は、CYP21A2 遺伝子に見られます。この遺伝子は、21-ヒドロキシラーゼ という酵素をコードしています。CYP21A2遺伝子は、6番染色体のp21.33領域に位置しています。
- この特定の変異体は、NM_000500.9 (CYP21A2):c.1069C>T (p.Arg357Trp) として示されます。これは次のように解釈できます。
NM_000500.9: CYP21A2遺伝子の参照配列を表しています。
c.1069C>T: 1069番目の位置で、シトシン(C)がチミン(T)に置き換えられていることを示しています。
p.Arg357Trp: このアミノ酸の変化は、タンパク質の357番目の位置でアルギニン(Arg)がトリプトファン(Trp)に置き換えられることを意味します。
- 臨床的に、この変異体は、21-ヒドロキシラーゼ欠損症による古典的な先天性副腎過形成(CAH) に関連しています .
準備方法
- これは遺伝子変異体であるため、特定の合成経路や工業生産方法はありません。遺伝子コードの一部として自然に発生します。
- 研究者は、サンガーシーケンス 、マルチプレックスリゲーション依存プローブ増幅(MLPA) 、または臨床エクソームシーケンス を使用して、この変異体を識別することができます .
化学反応の分析
- 遺伝子変異体として、従来の意味での化学反応は起こりません。代わりに、コードされる酵素の機能に影響を与えます。
- この変異体の主要な結果は、21-ヒドロキシラーゼ活性の阻害であり、ステロイドホルモン合成の異常につながります。
科学研究への応用
臨床診断: この変異体の検出は、古典的なCAHの診断に不可欠です。
遺伝カウンセリング: 家族におけるCAHの遺伝パターンとリスクを理解すること。
薬理遺伝学: この変異体が薬物代謝と反応にどのように影響するかを研究すること。
科学的研究の応用
Clinical Diagnosis: Detection of this variant is crucial for diagnosing classic CAH.
Genetic Counseling: Understanding the inheritance pattern and risk of CAH in families.
Pharmacogenetics: Studying how this variant affects drug metabolism and response.
作用機序
- p.Arg357Trp変異体は、21-ヒドロキシラーゼ酵素の機能を阻害します。
- 21-ヒドロキシラーゼは通常、プロゲステロンをコルチゾールに、17-ヒドロキシプロゲステロンを11-デオキシコルチゾールに変換します。欠損により、コルチゾールとアルドステロンが欠乏し、アンドロゲン産生が過剰になります。
類似化合物の比較
- この遺伝子変異体に直接的な化学的アナログはありません。CYP21A2遺伝子の他の疾患関連変異体と比較できます。
類似化合物との比較
- There are no direct chemical analogs for this genetic variant. we can compare it to other disease-associated variants in the CYP21A2 gene.
特性
分子式 |
C18H20N4O6 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate |
InChI |
InChI=1S/C18H20N4O6/c1-24-12-7-11(8-13(25-2)17(12)26-3)10-28-16-6-5-15-19-14(9-22(15)21-16)20-18(23)27-4/h5-9H,10H2,1-4H3,(H,20,23) |
InChIキー |
UMSHZWFCVXIDEO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)COC2=NN3C=C(N=C3C=C2)NC(=O)OC |
同義語 |
1069C85 BW 1069C85 BW-1069C85 methyl 6-(3,4,5-trimethoxybenzyloxy)imidazo(1,2-b)pyridazin-2-ylcarbamate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



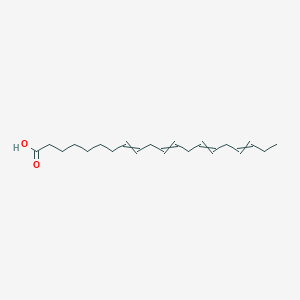
![4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine](/img/structure/B1233750.png)
